1H,1H-Perfluoro-1-decanol
Overview
Description
1H,1H-Perfluoro-1-decanol: is a fluorinated alcohol compound known for its unique physicochemical properties. Its perfluorinated structure imparts exceptional hydrophobicity and chemical stability, making it a valuable tool in various fields . The compound has the molecular formula C10H3F19O and a molecular weight of 500.1 g/mol .
Mechanism of Action
Target of Action
1H,1H-Perfluoro-1-decanol, also known as 8:2 fluorotelomer alcohol, is a chemical compound that primarily targets cellular structures . It has been observed to induce cell death and the formation of oxidative or reactive oxygen species in cerebellar granule cells .
Mode of Action
The compound interacts with its targets by inducing oxidative stress . This stress can lead to cell death, particularly in cerebellar granule cells
Biochemical Pathways
It is known that the compound can induce the formation ofreactive oxygen species . These species can cause damage to various cellular components, including proteins, lipids, and DNA, potentially leading to cell death .
Pharmacokinetics
Given its chemical structure, it is likely to be soluble in organic solvents . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
The primary result of this compound’s action is the induction of cell death . This is likely due to the formation of reactive oxygen species and subsequent oxidative stress . The compound’s effects can vary depending on the cell type and environmental conditions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s action can be influenced by the presence of other chemicals, pH levels, temperature, and other factors .
Biochemical Analysis
Biochemical Properties
1H,1H-Perfluoro-1-decanol plays a significant role in biochemical reactions due to its amphiphilic nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of 8:2 fluorotelomer alcohol sulfate and glucuronide . The compound’s interactions with biomolecules often involve the formation of stable emulsions and micellar structures, facilitating applications in nanotechnology and colloid chemistry . Additionally, its hydrophobicity allows it to modify surfaces, creating superhydrophobic and oleophobic surfaces .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It induces cell death and the formation of oxidative or reactive oxygen species in cerebellar granule cells. This compound also influences cell signaling pathways, gene expression, and cellular metabolism. Its impact on cell function is significant, as it can alter the cellular environment and affect various biochemical pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It binds to biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The compound’s perfluorinated structure allows it to interact with biological surfaces, making it a model compound for studying the behavior of fluorinated compounds in biological environments . Its unique properties enable it to modify surface energy and enhance repellent properties against water, oils, and other organic liquids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its stability and resistance to degradation . Studies indicate that hydroxyl radicals can cause indirect photodegradation of 8:2 fluorotelomer alcohol in aqueous media . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the compound’s persistence and potential impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Studies have shown that the compound can induce cell death and oxidative stress in cerebellar granule cells, indicating a threshold effect. It is crucial to determine the appropriate dosage to minimize toxicity and maximize its beneficial properties.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s perfluorinated structure allows it to participate in unique biochemical reactions, making it a valuable tool for studying metabolic processes . Its interactions with biomolecules can lead to the formation of stable complexes, influencing metabolic pathways and cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its hydrophobicity and chemical stability . The compound can interact with transporters and binding proteins, affecting its localization and accumulation . Its amphiphilic nature allows it to form stable emulsions and micellar structures, facilitating its transport within biological systems . The compound’s distribution is crucial for understanding its effects on cellular processes and overall function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Its interactions with biomolecules and biological surfaces can influence its localization, making it a valuable tool for studying subcellular processes and the behavior of fluorinated compounds in biological environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,1H-Perfluoro-1-decanol can be synthesized through the telomerization of tetrafluoroethylene with 1-decanol. This process involves the reaction of tetrafluoroethylene with 1-decanol in the presence of a radical initiator, typically under high-pressure conditions .
Industrial Production Methods: Industrial production of this compound often involves the same telomerization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1H,1H-Perfluoro-1-decanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into perfluorinated alkanes.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alkanes.
Substitution: Various perfluorinated derivatives.
Scientific Research Applications
1H,1H-Perfluoro-1-decanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1H,1H,2H,2H-Perfluoro-1-octanol
- Perfluorooctanoic acid
- 1H,1H,2H,2H-Perfluorodecyl acrylate
- 1H,1H,2H,2H-Perfluorodecanethiol
Comparison: 1H,1H-Perfluoro-1-decanol is unique due to its longer carbon chain compared to similar compounds like 1H,1H,2H,2H-Perfluoro-1-octanol. This longer chain provides enhanced hydrophobicity and chemical stability, making it more effective in applications requiring these properties .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F19O/c11-2(12,1-30)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29/h30H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRPXSQCRWXHNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F19CH2OH, C10H3F19O | |
Record name | 1-Decanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369826 | |
Record name | 9:1 Fluorotelomer alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307-37-9 | |
Record name | 9:1 Fluorotelomer alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Decanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluoro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the addition of 1H,1H-Perfluoro-1-decanol (C10ol) impact the structure of self-assembled systems formed by tetramethylammonium perfluorodecanoate (C10TMA) in water?
A1: The research primarily focuses on how C10ol influences the transition between different lyotropic liquid crystalline phases formed by C10TMA in water. Specifically, the study observes that increasing the concentration of C10ol in the C10TMA-water system leads to a transition from a correlated mesh phase (Mh1(Rm)) to a random mesh phase (Mh1(0)) []. This transition occurs through a two-phase region. Interestingly, the structure of the Mh1(Rm) phase itself remains largely unaffected by C10ol addition until the transition point is reached. The study proposes that C10ol, along with other factors, contributes to a reduction in electrostatic interactions between layers within the self-assembled structures. This reduction allows non-electrostatic repulsive interactions to become dominant, driving the transition to the Mh1(0) phase.
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